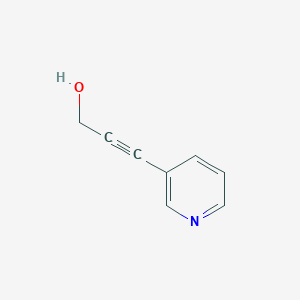

3-(3-Pyridyl)-2-propyn-1-ol

Vue d'ensemble

Description

3-(3-Pyridyl)-2-propyn-1-ol is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride . The synthesis of 2-substituted pyridines can be achieved by exchanging acetic anhydride for DMF in the second step .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various techniques. For instance, the bond lengths of certain pyridine derivatives have been reported, such as an N4–N5 bond length of approximately 1.10 Å, a C3–N4 bond length of 1.48 to 1.51 Å, a C2–C3 bond length of 1.54 to 1.53 Å, and a C1–C2 bond length of 1.53 Å .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, N-(3-pyridyl)nitramine can be rearranged under the influence of concentrated sulphuric acid, forming N-(3-pyridyl)hydroxylamine as an intermediate . Other reactions include the cross-coupling of aryl bromides with 2-pyridyl, 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various techniques. For example, bond lengths can be measured, and the stability of the compounds can be assessed .Applications De Recherche Scientifique

Self-Association Studies in Pyridylalkanols

- Research by Lomas, Adenier, and Cordier (2006) explored the self-association behavior of pyridylalkanols, including compounds similar to 3-(3-Pyridyl)-2-propyn-1-ol. They found these compounds can form open dimers, cyclic dimers, trimers, and tetramers, with variations based on the position and length of the alkyl chain. This study contributes to understanding the molecular interactions and self-association tendencies of such compounds in solutions (Lomas, Adenier, & Cordier, 2006).

Luminescence Properties in Metal Complexes

- A study by Burin et al. (2012) investigated the synthesis and luminescence properties of lithium, zinc, and scandium 1-(2-pyridyl)naphtholates, closely related to this compound. These compounds were found to exhibit photoluminescent properties, and their application in OLED devices showed potential for blue-green emission, highlighting their utility in lighting and display technologies (Burin et al., 2012).

Application in Fluorescent Derivative Synthesis

- Research by Funayama, Satoh, and Miura (2005) demonstrated the use of similar compounds to this compound in synthesizing fluorescent dihydrofuran derivatives. This involves a unique reaction process with promising applications in the development of new fluorescent materials (Funayama, Satoh, & Miura, 2005).

Catalysis and Polymerization

- A study by Lee et al. (2017) explored the catalytic activity of iron(III) complexes using ligands related to this compound. They found these complexes to be effective catalysts in the ring-opening polymerization of ε-caprolactone, suggesting potential applications in polymer synthesis and industrial catalysis (Lee et al., 2017).

Novel Reactivity in Organic Synthesis

- Giomi, Alfini, and Brandi (2008) reported on the unique reactivity of 1-(2-pyridyl)-2-propen-1-ol, a compound structurally similar to this compound. This reactivity was exploited for the metal-free reduction of nitro groups to amino functions in certain compounds, revealing a new pathway for functional group transformations in organic synthesis (Giomi, Alfini, & Brandi, 2008).

Mécanisme D'action

The mechanism of action of pyridine derivatives can vary depending on the specific compound and its biological activity. For instance, 9-(3-pyridyl) noscapine has been found to disrupt the structural integrity of tubulin without strongly inhibiting tubulin assembly, contributing to its antiproliferative activity .

Safety and Hazards

Orientations Futures

Research on pyridine derivatives is ongoing, with potential applications in various fields. For instance, pyridine derivatives have been studied for their potential role in cancer chemoprevention . Additionally, the development of new synthetic strategies and the exploration of novel biological activities of pyridine derivatives are areas of active research .

Propriétés

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLSQCXDBMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

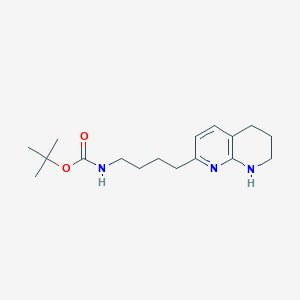

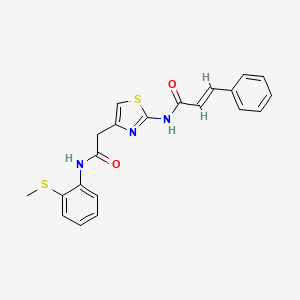

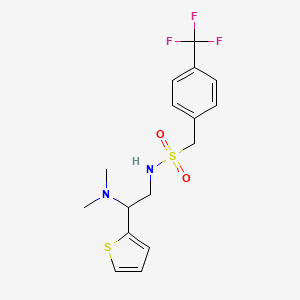

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

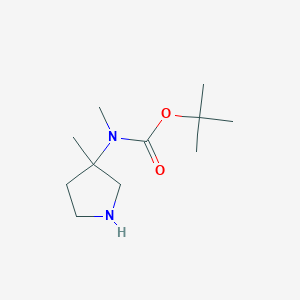

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

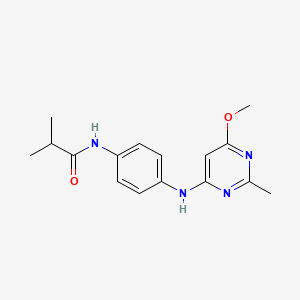

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

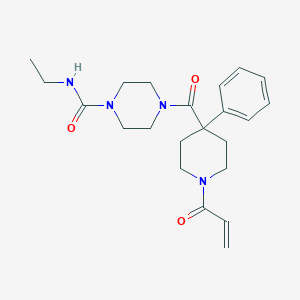

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2355103.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one](/img/structure/B2355115.png)

![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)